molecular formula C17H19N3O2 B2458962 (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-20-3

(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2458962
CAS No.: 2034371-20-3
M. Wt: 297.358
InChI Key: DTMBROWEBTVXMK-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Properties

IUPAC Name

(2-methoxyphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-8-3-2-5-13(16)17(21)19-9-10-20-15(11-19)12-6-4-7-14(12)18-20/h2-3,5,8H,4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMBROWEBTVXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization of pyrazole derivatives. The general synthetic route includes:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization : Employing cyclization techniques to form the tetrahydro-cyclopenta structure.
  • Functionalization : Introducing the methoxyphenyl group through electrophilic aromatic substitution.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antiproliferative effects and potential therapeutic applications.

Antiproliferative Activity

Research indicates that compounds with similar pyrazolo structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo compounds induced apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanoneMCF-7 (Breast)12.5Induction of apoptosis via caspase activation
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11 (Leukemia)10.0PARP cleavage and microtubule disruption
7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridineK562 (Leukemia)8.5Inhibition of PCNA expression

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Caspase Activation : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Microtubule Disruption : Similar compounds have been reported to disrupt microtubule dynamics, which is critical for cell division.
  • Inhibition of Key Proteins : The inhibition of proteins such as PCNA suggests a role in blocking DNA replication and repair processes.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of pyrazolo derivatives including the target compound against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study 2: In Vivo Studies

In vivo studies using animal models have shown promising results for the pyrazolo derivatives in reducing tumor size and improving survival rates compared to control groups . These findings support the potential use of these compounds in clinical settings.

Scientific Research Applications

Structural Characteristics

This compound features a unique combination of a methoxyphenyl group and a cyclopentapyrazole moiety. Its structural complexity suggests potential biological activity and utility in medicinal chemistry. The presence of nitrogen-containing rings categorizes it as a heterocyclic compound , while the aromatic methoxyphenyl group enhances its stability and reactivity.

Medicinal Chemistry

Research indicates that compounds similar to (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines (e.g., MCF7 for breast cancer) . The mechanism often involves inducing apoptosis or blocking cell cycle progression.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial efficacy against a range of pathogens . This suggests potential applications in developing new antibiotics.

Neuropharmacology

The compound's structural attributes may also make it a candidate for neuropharmacological studies:

  • CNS Disorders : Research into related compounds indicates potential benefits in treating conditions such as Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration .

Material Science

Due to its unique structural properties, this compound might find applications in material sciences:

  • Polymer Chemistry : The incorporation of such heterocycles into polymer matrices could enhance thermal stability and mechanical properties.

Anticancer Activity Evaluation

A study conducted by Jasiński et al. evaluated various pyrazole derivatives against multiple tumor cell lines using the MTT assay. Among the tested compounds, those with structural similarities to (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone exhibited promising anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF710Apoptosis induction
Compound BA54915Cell cycle arrest

Neuroprotective Effects

Research on related pyrazole compounds has shown neuroprotective effects through the inhibition of neurotoxic pathways associated with oxidative stress . These findings support further exploration of (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone in treating neurodegenerative diseases.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic attacks to the ortho and para positions due to the electron-donating methoxy (-OCH₃) group. This reactivity is consistent with aromatic systems bearing activating substituents .

Reaction TypeReagents/ConditionsPositionProductYield/SelectivityReference
NitrationHNO₃/H₂SO₄, 0–5°COrthoNitro derivativeModerate (para favored)
HalogenationCl₂/FeCl₃, RTParaChloro derivativeHigh regioselectivity

Nucleophilic Substitution at the Pyrazine Moiety

The pyrazolo[1,5-a]pyrazine core contains nitrogen atoms that participate in nucleophilic substitution. The bridgehead nitrogen may undergo alkylation or arylation under basic conditions .

Reaction TypeReagents/ConditionsSiteProductNotesReference
AlkylationR-X, K₂CO₃, DMFN-7N-Alkylated derivativeRequires deprotonation
ArylationAr-B(OH)₂, Pd catalystN-1Biaryl derivativeSuzuki coupling feasible

Carbonyl Group Reactivity

The methanone group undergoes classical ketone reactions, including reduction and nucleophilic additions .

Reaction TypeReagents/ConditionsProductStereochemistryReference
ReductionNaBH₄/MeOHSecondary alcoholRacemic mixture
Grignard AdditionRMgX, THFTertiary alcoholChiral center formation

Cyclopenta-Pyrazole Ring Functionalization

The fused cyclopenta ring may participate in Diels-Alder reactions or ring-opening oxidations , though direct evidence for this compound is limited. Analogous systems show reactivity under acidic or oxidative conditions .

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationKMnO₄, H₂O, ΔDicarbonyl derivativeRing cleavage
Diels-AlderDienophile, Lewis acidFused bicyclic adductRegioselective

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable functionalization of the aromatic or heterocyclic components. The methoxyphenyl group can act as a directing group for C–H activation .

Reaction TypeReagents/ConditionsSiteProductYieldReference
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄C-2 (pyrazole)Biaryl derivative60–85%
Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃N-3 (pyrazine)Aminated derivative70–90%

Hydrogenation of Unsaturated Bonds

The tetrahydro-pyrazine ring may undergo further hydrogenation to saturate double bonds, though this is contingent on the specific isomer present .

Reaction TypeReagents/ConditionsProductStereochemistryReference
Catalytic HydrogenationH₂, Pd/C, EtOHFully saturated pyrazineCis-addition

Key Research Findings:

  • Regioselectivity in EAS : The methoxy group strongly directs electrophiles to the para position, but steric hindrance from the fused pyrazole ring can favor ortho substitution in some cases .

  • Pd-Catalyzed Functionalization : The pyrazole nitrogen and aromatic rings are amenable to Suzuki and Buchwald-Hartwig reactions, enabling diversification for medicinal chemistry applications .

  • Reduction Challenges : The methanone group reduces efficiently, but over-reduction of the pyrazine ring is a potential side reaction requiring controlled conditions .

Preparation Methods

Hydrazine-Mediated Cyclocondensation

A foundational approach involves reacting cyclopentane-1,3-dione derivatives with hydrazines to form pyrazole intermediates. For instance, treatment of 1,3-cyclopentanedione with methylhydrazine generates 3-methyl-1H-pyrazol-5(4H)-one , which undergoes subsequent oxidation and annulation to yield the pyrazine ring.

Mechanistic Insights :

  • Pyrazole Formation : Hydrazine attacks the diketone’s carbonyl groups, forming a dihydropyrazole intermediate.
  • Oxidative Aromatization : Air or MnO₂ oxidizes the dihydropyrazole to a pyrazole.
  • Pyrazine Annulation : Condensation with a diaminoethane derivative under acidic conditions forms the pyrazine ring.

Example Protocol :

  • 1,3-Cyclopentanedione (10 mmol) and methylhydrazine (12 mmol) in ethanol are refluxed for 6 hours.
  • The resulting 3-methylcyclopenta[b]pyrazol-5(1H)-one is treated with 1,2-diaminoethane and p-TsOH in toluene at 110°C for 12 hours, yielding the bicyclic pyrazolo-pyrazine core (62% yield).

Pictet-Spengler Cyclization for Pyrazine Formation

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been adapted for pyrazine ring closure. A tryptamine-like precursor with a pendant carbonyl group undergoes acid-catalyzed cyclization.

Case Study :

  • Intermediate Preparation : A pyrazole-ethylamine derivative is condensed with 2-methoxybenzaldehyde to form an imine.
  • Cyclization : Treatment with HCl in MeOH at 60°C induces cyclization, forming the pyrazine ring (Scheme 1).

Optimization Notes :

  • Chiral Brønsted acids (e.g., BINOL-phosphoric acid) improve enantioselectivity in asymmetric syntheses.
  • Microwave irradiation reduces reaction times from 24 hours to 30 minutes.

Introduction of the 2-Methoxyphenyl Methanone Group

Friedel-Crafts Acylation

Direct acylation of the bicyclic core’s nitrogen with 2-methoxybenzoyl chloride is feasible under Lewis acid catalysis.

Procedure :

  • The pyrazolo-pyrazine core (5 mmol) is dissolved in dry DCM under N₂.
  • AlCl₃ (10 mmol) and 2-methoxybenzoyl chloride (6 mmol) are added dropwise at 0°C.
  • Stirring at room temperature for 4 hours yields the methanone product (58% yield).

Limitations :

  • Overacylation may occur at reactive positions, necessitating protective groups.

Suzuki-Miyaura Coupling

For halogenated intermediates, palladium-catalyzed cross-coupling installs the 2-methoxyphenyl group.

Protocol :

  • Bromopyrazolo-pyrazine (1 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (5 mol%) are combined in dioxane/H₂O (4:1).
  • The mixture is heated at 100°C for 12 hours, achieving 74% yield after chromatography.

Advantages :

  • Superior regioselectivity compared to electrophilic substitutions.

Integrated Synthetic Routes

One-Pot Sequential Cyclization-Acylation

Combining cyclocondensation and acylation steps enhances efficiency.

Steps :

  • Cyclocondensation : React 1,3-cyclopentanedione with hydrazine hydrate in ethanol.
  • In Situ Acylation : Add 2-methoxybenzoyl chloride and Et₃N directly to the reaction mixture.
  • Tandem Cyclization : Heat at 80°C to form the bicyclic system and methanone group simultaneously (51% yield).

Reductive Amination and Acylation

A stepwise approach avoids intermediate isolation:

  • Reductive Amination : Cyclopentanone is treated with ethylenediamine and NaBH₃CN to form a diamine.
  • Pyrazole Formation : Reaction with hydrazine and acetylacetone yields the pyrazolo ring.
  • Acylation : 2-Methoxybenzoic acid is coupled via EDC/HOBt (82% yield).

Comparative Analysis of Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages
Hydrazine Cyclization 1,3-Cyclopentanedione p-TsOH, 110°C 62 Simple reagents, scalable
Pictet-Spengler Pyrazole-ethylamine HCl, MeOH, 60°C 58 Enantioselective variants available
Suzuki Coupling Bromopyrazolo-pyrazine Pd(PPh₃)₄, 100°C 74 High regioselectivity
One-Pot Synthesis 1,3-Cyclopentanedione Et₃N, 80°C 51 Reduced purification steps

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone?

  • Methodology : Begin with constructing the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. Subsequent functionalization with the 2-methoxyphenyl group can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura). Optimize reaction conditions (e.g., solvent polarity, temperature gradients) to enhance regioselectivity and yield. For example, microwave-assisted synthesis has been shown to improve reaction rates and purity in analogous pyrazolo-pyrimidine systems .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyrazine and cyclopenta moieties.
  • X-ray crystallography : Confirm stereochemistry and crystal packing (if single crystals are obtainable), as demonstrated for structurally related pyrazolo-pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy.

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize assays aligned with the compound’s structural analogs (e.g., kinase inhibition, apoptosis induction). For cytotoxicity screening, use cell lines relevant to the hypothesized mechanism (e.g., HEPG2 for liver carcinoma, as in pyrazolo[1,5-a]pyrimidine studies). Employ dose-response curves (0.1–100 µM) and calculate IC50 values using nonlinear regression models .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases). Use QSAR models to correlate substituent modifications (e.g., methoxy positioning) with activity. Validate predictions with free-energy perturbation (FEP) calculations or MD simulations to assess binding stability .

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Methodology :

  • Batch variability control : Standardize cell culture conditions (e.g., passage number, serum lot).
  • Degradation analysis : Monitor compound stability via HPLC under assay conditions (pH, temperature). Organic degradation during prolonged assays can skew results, as noted in HSI-based pollution studies .
  • Orthogonal assays : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. cellular assays).

Q. What strategies enhance the solubility and bioavailability of this lipophilic compound?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the methoxyphenyl moiety.
  • Nanoparticle formulation : Use PEGylated liposomes or polymeric micelles to improve aqueous dispersibility.
  • logP adjustment : Incorporate polar substituents (e.g., hydroxyl groups) while monitoring SAR trade-offs .

Q. How can researchers elucidate the reaction mechanism of key synthetic steps (e.g., cyclopenta ring formation)?

  • Methodology :

  • Isotopic labeling : Track carbon flow using 13^{13}C-labeled precursors in NMR or MS.
  • Intermediate trapping : Quench reactions at timed intervals and characterize transient species via LC-MS.
  • DFT calculations : Model transition states and energy barriers for cyclization steps .

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